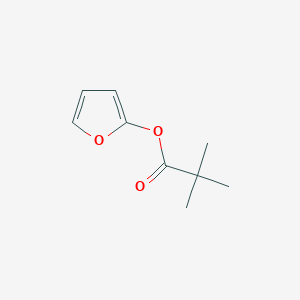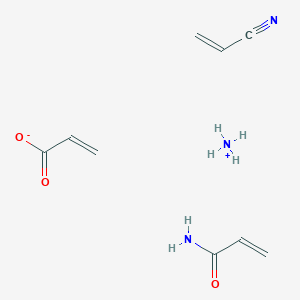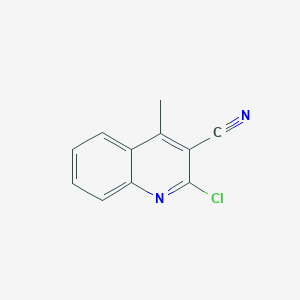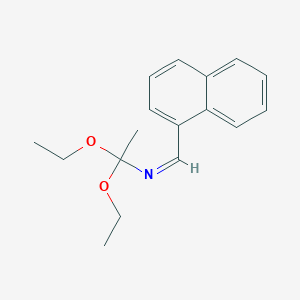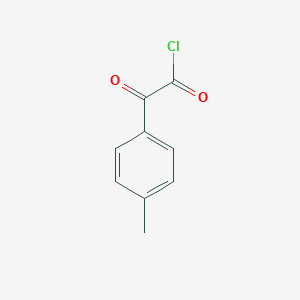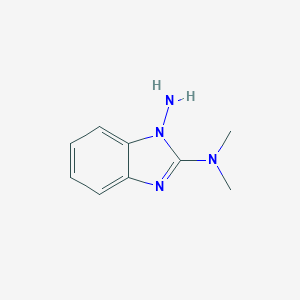
2-N,2-N-dimethylbenzimidazole-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N,2-N-dimethylbenzimidazole-1,2-diamine, also known as DMBI, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been found to exhibit promising effects in various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 2-N,2-N-dimethylbenzimidazole-1,2-diamine is not fully understood. However, it is believed that 2-N,2-N-dimethylbenzimidazole-1,2-diamine exerts its effects by interacting with various enzymes and proteins in the body. For example, 2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and cell division. Additionally, 2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemische Und Physiologische Effekte
2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to exhibit various biochemical and physiological effects. It has been shown to have antimicrobial properties and can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to inhibit the growth of cancer cells and may have potential as an anti-cancer agent. Furthermore, 2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-N,2-N-dimethylbenzimidazole-1,2-diamine in lab experiments is its potential as an antibacterial and anti-cancer agent. Additionally, 2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. However, one limitation of using 2-N,2-N-dimethylbenzimidazole-1,2-diamine in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of 2-N,2-N-dimethylbenzimidazole-1,2-diamine.
Zukünftige Richtungen
There are several future directions for the study of 2-N,2-N-dimethylbenzimidazole-1,2-diamine. One direction is to further investigate its antimicrobial properties and potential as an antibacterial agent. Additionally, further studies are needed to determine the optimal dosage and potential side effects of 2-N,2-N-dimethylbenzimidazole-1,2-diamine. Furthermore, 2-N,2-N-dimethylbenzimidazole-1,2-diamine may have potential as an anti-cancer agent, and future studies should investigate its efficacy in various cancer types. Finally, 2-N,2-N-dimethylbenzimidazole-1,2-diamine may have potential as a treatment for oxidative stress-related diseases, and further studies should investigate its antioxidant properties in vivo.
Conclusion:
In conclusion, 2-N,2-N-dimethylbenzimidazole-1,2-diamine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It has been synthesized using various methods and has been found to exhibit promising effects in various biochemical and physiological processes. Further studies are needed to determine the optimal dosage and potential side effects of 2-N,2-N-dimethylbenzimidazole-1,2-diamine, as well as its potential as an antibacterial and anti-cancer agent and as a treatment for oxidative stress-related diseases.
Synthesemethoden
2-N,2-N-dimethylbenzimidazole-1,2-diamine can be synthesized using various methods, including the reaction of 2-nitroaniline with dimethylamine in the presence of a reducing agent, such as iron powder or zinc dust. Another method involves the reaction of 2-nitroaniline with dimethylamine in the presence of a catalyst, such as copper(II) acetate. The resulting product is then reduced using sodium borohydride to obtain 2-N,2-N-dimethylbenzimidazole-1,2-diamine.
Wissenschaftliche Forschungsanwendungen
2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to exhibit promising effects in various scientific research applications. It has been shown to have antimicrobial properties and can be used as an antibacterial agent. Additionally, 2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to inhibit the growth of cancer cells and may have potential as an anti-cancer agent. Furthermore, 2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
107879-45-8 |
|---|---|
Produktname |
2-N,2-N-dimethylbenzimidazole-1,2-diamine |
Molekularformel |
C9H12N4 |
Molekulargewicht |
176.22 g/mol |
IUPAC-Name |
2-N,2-N-dimethylbenzimidazole-1,2-diamine |
InChI |
InChI=1S/C9H12N4/c1-12(2)9-11-7-5-3-4-6-8(7)13(9)10/h3-6H,10H2,1-2H3 |
InChI-Schlüssel |
BWZNPLFAPWFMPY-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC2=CC=CC=C2N1N |
Kanonische SMILES |
CN(C)C1=NC2=CC=CC=C2N1N |
Synonyme |
1H-Benzimidazole-1,2-diamine,N2,N2-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide](/img/structure/B9852.png)


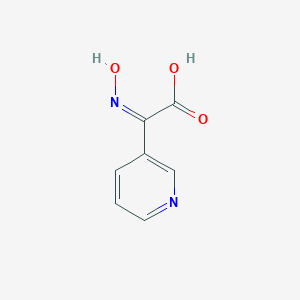
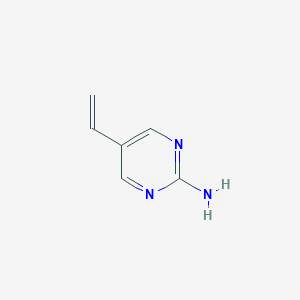
![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)
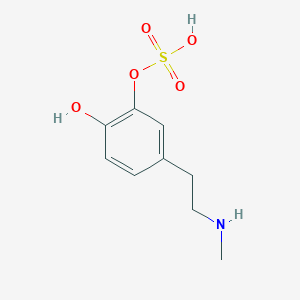
![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)
![10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B9867.png)
